3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is an organic compound that features a complex structure with a combination of fluorophenyl, thioether, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with a suitable alkylating agent to form the 4-fluorophenylthio group.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 4-fluorophenylthio group with the benzo[d]thiazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
- 3-((4-bromophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
- 3-((4-methylphenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
Uniqueness
3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-19-15-7-4-13(10-16(15)23-11)20-17(21)8-9-22-14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHDFBFAVXGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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